(S)-4-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid
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Overview
Description
(S)-4-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group at the 2-position and a benzoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-4-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction Modulation: Modulation of signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid: The enantiomer of the compound with similar structural features but different stereochemistry.
(S)-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)acetic acid: A structurally related compound with an acetic acid moiety instead of a benzoic acid moiety.
Uniqueness
(S)-4-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid is unique due to its specific stereochemistry and the presence of both a piperidine ring and a benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-5-4-6-14(18)12-7-9-13(10-8-12)15(19)20/h7-10,14H,4-6,11H2,1-3H3,(H,19,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIWLSIBKAVFJK-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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